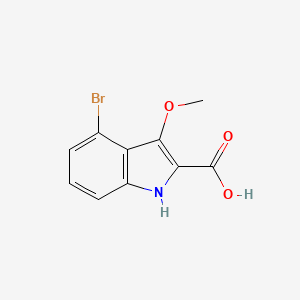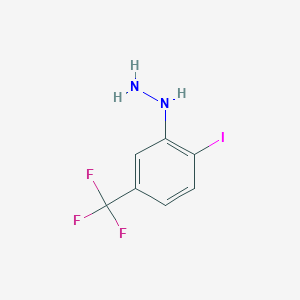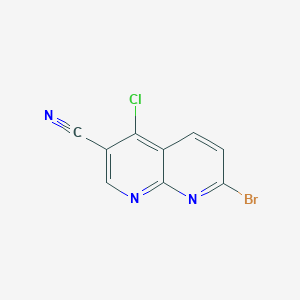
2,2-Difluorocyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorocyclopentane-1-carboxamide is a fluorinated organic compound with the molecular formula C6H9F2NO This compound is characterized by the presence of two fluorine atoms attached to a cyclopentane ring, along with a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclopentane-1-carboxamide typically involves the fluorination of cyclopentane derivatives followed by amidation. One common method includes the following steps:
Fluorination: Cyclopentane is first fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the 2,2-positions.
Amidation: The resulting 2,2-difluorocyclopentane is then reacted with ammonia or an amine under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluorocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Amidation: Ammonia or primary amines are commonly used under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution: Products include azido or cyano derivatives.
Amidation: Products include secondary or tertiary amides.
Oxidation: Products include 2,2-difluorocyclopentane-1-carboxylic acid.
Reduction: Products include 2,2-difluorocyclopentylamine.
Wissenschaftliche Forschungsanwendungen
2,2-Difluorocyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 2,2-Difluorocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluorocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2,2-Difluorocyclopentane-1-carboxylate esters: Esters derived from the corresponding carboxylic acid.
2,2-Difluorocyclopentane-1-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
2,2-Difluorocyclopentane-1-carboxamide is unique due to the presence of both fluorine atoms and a carboxamide group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the carboxamide group provides opportunities for hydrogen bonding and interaction with biological targets.
Eigenschaften
IUPAC Name |
2,2-difluorocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFHLBKPRUWZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
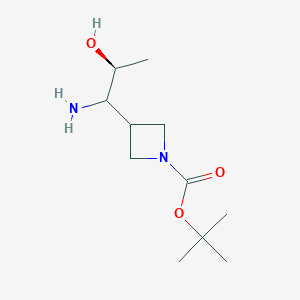


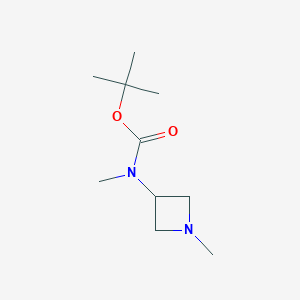
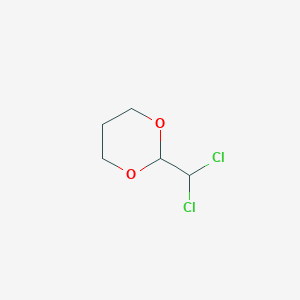
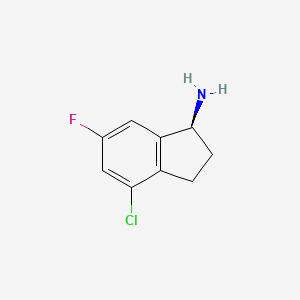

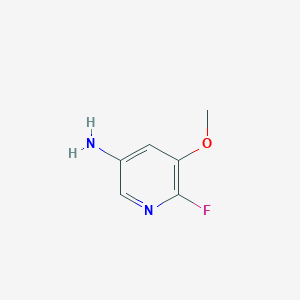
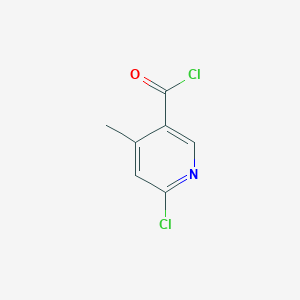
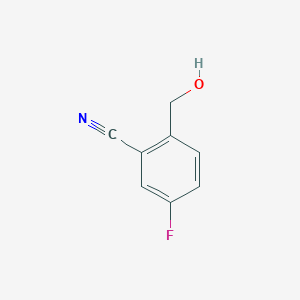
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
